Longistylumphylline A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

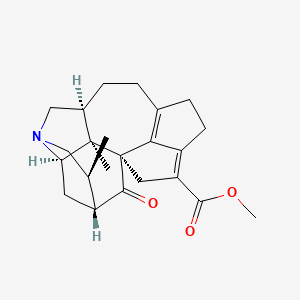

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPGLGIPJKDMN-ZTOHPJANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Longistylumphylline A?

For Immediate Release

Chemical Identity and Structure

Longistylumphylline A is identified by the Chemical Abstracts Service (CAS) number 857672-34-5. It possesses a molecular weight of 367.48 g/mol . The chemical structure is presented below:

Chemical Structure of this compound

Unveiling the Natural Provenance of Longistylumphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylumphylline A, a complex polycyclic alkaloid, belongs to the extensive family of Daphniphyllum alkaloids. These natural products have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation and characterization.

Primary Natural Sources

This compound is predominantly isolated from plants of the genus Daphniphyllum. Specific species that have been identified as the primary natural sources of this alkaloid are:

-

Daphniphyllum longistylum : This species is a significant source from which this compound and its analogues have been isolated.

-

Daphniphyllum longeracemosum : Research has confirmed the presence and successful isolation of this compound from the leaves and stems of this plant.[1]

Quantitative Data on Isolation

The yield of this compound can vary depending on the plant material, geographical source, and the extraction and purification methods employed. The following table summarizes available data on the isolation of related alkaloids from Daphniphyllum longeracemosum, providing a reference for expected yields in similar alkaloid isolation efforts.

| Plant Material | Initial Weight | Compound Isolated | Yield (mg) | Molar Yield (%) |

| Air-dried leaves of D. longeracemosum | 12 kg | Longphyllineside A | 5 | 0.000042% |

| Air-dried leaves of D. longeracemosum | 12 kg | Longphyllineside B | 3 | 0.000025% |

| Air-dried leaves of D. longeracemosum | 12 kg | Hybridaphniphylline A | 50 | 0.000417% |

| Air-dried leaves of D. longeracemosum | 12 kg | Longeracinphylline A | 40 | 0.000333% |

| Air-dried leaves of D. longeracemosum | 12 kg | Longeracinphylline B | 55 | 0.000458% |

Note: Specific yield for this compound from these extractions was not detailed in the reviewed literature.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. Below is a detailed methodology based on established protocols for the isolation of Daphniphyllum alkaloids.

I. Extraction of Crude Alkaloids

-

Plant Material Preparation : Air-dried and powdered leaves and stems of Daphniphyllum longeracemosum (e.g., 12 kg) are used as the starting material.

-

Initial Extraction : The powdered plant material is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure maximum extraction of the alkaloids.

-

Solvent Evaporation : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning :

-

The crude extract is suspended in a 0.01 N tartaric acid solution and then partitioned with ethyl acetate (EtOAc). This step separates acidic and neutral compounds into the organic layer.

-

The acidic aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 10 with a 2 N sodium carbonate (Na2CO3) solution.

-

The basified aqueous solution is then thoroughly extracted with chloroform (CHCl3) to transfer the free base alkaloids into the organic phase.

-

-

Final Crude Alkaloid Fraction : The chloroform extracts are combined and concentrated under reduced pressure to yield the total crude alkaloid fraction.

II. Chromatographic Purification

The purification of this compound from the crude alkaloid mixture is achieved through a series of chromatographic techniques.

-

Amino Silica Gel Column Chromatography : The crude alkaloid extract is first subjected to column chromatography on amino silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity.

-

Reversed-Phase C18 (RP-C18) Column Chromatography : Fractions containing this compound, identified by thin-layer chromatography (TLC) analysis, are pooled and further purified on a reversed-phase C18 column.

-

Silica Gel Column Chromatography : Final purification is often achieved by one or more rounds of silica gel column chromatography to isolate this compound in a pure form.

III. Structure Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.

Experimental Workflow Diagram

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Longistylumphylline A

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Longistylumphylline A, a putative bioactive alkaloid from the Alangium genus, represents a class of complex natural products with significant therapeutic potential. While direct research on the biosynthesis of this compound is not yet available in public literature, its structural similarity to known Alangium alkaloids, particularly those of the ipecac and benzoquinolizidine type, allows for the confident postulation of its biosynthetic pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, drawing upon established knowledge of isoquinoline alkaloid biosynthesis. The guide details the precursor molecules, key enzymatic transformations, and intermediate structures. Furthermore, it outlines representative experimental protocols for the isolation and characterization of such alkaloids and presents a logical workflow for their discovery and analysis. All quantitative data, where available for analogous compounds, is summarized, and signaling pathways are visualized to facilitate a deeper understanding of these intricate biochemical processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, leading to the formation of the aromatic amino acid L-tyrosine, and the terpenoid pathway, which provides the monoterpenoid precursor, secologanin. The convergence of these two pathways through a Pictet-Spengler reaction is a hallmark of the biosynthesis of many complex isoquinoline alkaloids.

The proposed pathway can be dissected into several key stages:

-

Formation of Dopamine: L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine.

-

Synthesis of Secologanin: The iridoid glucoside, secologanin, is synthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway.

-

Pictet-Spengler Condensation: Dopamine and secologanin undergo a Pictet-Spengler reaction to form the key intermediate, deacetylipecoside.

-

Formation of the Benzoquinolizidine Skeleton: A series of cyclizations, hydroxylations, and methylations, catalyzed by various enzymes including cytochrome P450s and methyltransferases, progressively modify the deacetylipecoside structure to form the characteristic benzoquinolizidine core of Alangium alkaloids.

-

Final Tailoring Steps: The final steps likely involve specific hydroxylations, methylations, or other modifications to yield the unique structure of this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As "this compound" is not yet described in the scientific literature, no direct quantitative data regarding its biosynthesis exists. The following table presents representative data for related Alangium alkaloids to provide a contextual framework.

| Compound | Plant Source | Part | Yield (% dry weight) | Reference |

| (-)-10-O-demethylisocephaeline | Alangium longiflorum | Stem bark | Not reported | [1] |

| 10-O-demethylcephaeline | Alangium longiflorum | Stem bark | Not reported | [1] |

| Tubulosine | Alangium lamarckii | Fruits | Not reported | [2] |

| Emetine | Alangium lamarckii | Root bark | Not reported | [3] |

Experimental Protocols

Detailed experimental protocols for the biosynthesis of this compound are not available. However, the general methodologies for the isolation and structure elucidation of alkaloids from Alangium species can be outlined as follows.

General Protocol for Alkaloid Extraction and Isolation

-

Plant Material Collection and Preparation: Collect the desired plant parts (e.g., stem bark, leaves, roots) of the Alangium species. Air-dry the material in the shade and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.

-

Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and filter to remove non-alkaloidal material. Basify the acidic solution with a base (e.g., NH4OH) to a high pH (e.g., pH 9-10) and extract the alkaloids into an organic solvent (e.g., dichloromethane or chloroform).

-

Chromatographic Separation: Subject the crude alkaloid fraction to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Initial separation on silica gel or alumina using a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids using a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation

The purified alkaloids are subjected to various spectroscopic techniques for structure determination:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

X-ray Crystallography: To determine the absolute configuration of crystalline compounds.

Experimental Workflow

The logical workflow for the discovery and characterization of novel alkaloids like this compound is depicted in the following diagram.

Caption: General workflow for natural product discovery.

Conclusion

While the biosynthetic pathway of this compound remains to be experimentally validated, the proposed route, based on the well-established biosynthesis of related ipecac and benzoquinolizidine alkaloids from the Alangium genus, provides a robust framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable therapeutic agent. Further investigation, including isotopic labeling studies and the characterization of the involved enzymes, is essential to fully unravel the intricate biochemical steps leading to the formation of this compound.

References

Spectroscopic Analysis of Longistylumphylline A: A Technical Guide

Initial Search and Findings

An extensive search for spectroscopic data (NMR, MS, IR) for a compound named "Longistylumphylline A" did not yield any specific results in publicly accessible scientific databases. This suggests that "this compound" may be a novel, very recently discovered, or proprietary compound for which the data has not yet been published. It is also possible that the name is subject to a different spelling or nomenclature.

In the absence of specific data for "this compound," this guide will serve as a comprehensive template, outlining the expected data presentation, experimental protocols, and logical workflows for the spectroscopic analysis of a hypothetical novel natural product, hereafter referred to as "Hypotheticalphylline A." This document is designed to meet the needs of researchers, scientists, and drug development professionals by providing a standardized framework for the characterization of new chemical entities.

Data Presentation for Hypotheticalphylline A

The following tables represent the typical format for presenting spectroscopic data for a newly isolated compound. The data provided is illustrative for "Hypotheticalphylline A."

Table 1: NMR Spectroscopic Data for Hypotheticalphylline A (500 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm), type | HMBC (H → C) | COSY (H → H) |

| 1 | - | 168.5, C | - | - |

| 2 | 6.50, d (8.0) | 115.2, CH | C-1, C-3, C-4 | H-3 |

| 3 | 7.80, d (8.0) | 145.8, CH | C-1, C-2, C-5 | H-2 |

| 4 | - | 122.3, C | - | - |

| 5 | 7.10, s | 128.9, CH | C-3, C-4, C-6 | - |

| 6 | - | 150.1, C | - | - |

| 7 | 3.90, s | 55.4, CH₃ | C-6 | - |

| 8 | 2.50, t (7.5) | 30.2, CH₂ | C-9, C-10 | H-9 |

| 9 | 1.80, m (7.5) | 25.1, CH₂ | C-8, C-10 | H-8, H-10 |

| 10 | 0.95, t (7.5) | 14.0, CH₃ | C-8, C-9 | H-9 |

Table 2: Mass Spectrometry Data for Hypotheticalphylline A

| Technique | Ionization Mode | Mass Analyzer | Observed m/z | Formula | Calculated m/z | Interpretation |

| HR-ESI-MS | Positive | TOF | 250.1234 [M+H]⁺ | C₁₄H₁₅NO₃ | 250.1236 | Molecular Ion |

| MS/MS | Positive (CID) | Quadrupole | 222.0918 | C₁₂H₁₂NO₂ | 222.0923 | [M+H-CO]⁺ |

| 194.0970 | C₁₁H₁₂NO | 194.0970 | [M+H-CO-C₂H₄]⁺ |

Table 3: Infrared (IR) Spectroscopic Data for Hypotheticalphylline A

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H stretch (Phenolic) |

| 3050 | Medium | C-H stretch (Aromatic) |

| 2960, 2870 | Strong | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Amide) |

| 1610, 1580 | Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Aryl ether) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Hypotheticalphylline A (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The spectra were referenced to the residual solvent signal (δH 7.26 ppm and δC 77.16 ppm for CDCl₃). ¹H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion. The instrument was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000. For tandem MS (MS/MS), the precursor ion was isolated and subjected to collision-induced dissociation (CID) with a normalized collision energy of 25 eV.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of a novel compound.

Longistylumphylline A: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylumphylline A is a naturally occurring alkaloid that has been identified and isolated from plants of the Daphniphyllum genus. Alkaloids from this genus are known for their complex and diverse chemical structures, which have attracted considerable interest from the scientific community for their potential biological activities. This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. It is important to note that while basic identifying information is available, detailed experimental data on many of its properties are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is characterized by the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉NO₃ | [1][2] |

| Molecular Weight | 367.5 g/mol | [1] |

| CAS Registry Number | 857672-34-5 | [1] |

| Class | Alkaloid | [1][2] |

| Natural Source | Daphniphyllum macropodum | [2] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not extensively published. However, a general workflow for the isolation of alkaloids from plant material can be conceptualized. The structural elucidation of novel alkaloids from Daphniphyllum species typically involves advanced spectroscopic techniques.

General Alkaloid Isolation Workflow

The isolation of alkaloids from plant sources is a multi-step process that generally involves extraction, acid-base partitioning, and chromatographic purification.

Spectroscopic Analysis

The determination of the complex structures of Daphniphyllum alkaloids, including presumably this compound, relies heavily on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide additional structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups within the molecule.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound or any associated signaling pathways. The broader class of Daphniphyllum alkaloids has been noted for a range of biological activities, which suggests that this compound could be a candidate for future pharmacological investigation. Without experimental data on its biological effects, no signaling pathway diagrams can be constructed.

Conclusion

This compound remains a largely uncharacterized natural product. While its basic chemical identity has been established, a thorough investigation into its physical properties, chemical reactivity, and biological functions is warranted. The complex architecture suggested by its molecular formula and its origin from a genus known for producing bioactive compounds make it a person of interest for natural product chemists and pharmacologists. Future research efforts will be necessary to fill the existing gaps in our knowledge of this intriguing alkaloid.

References

Unveiling Longistylumphylline A: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel alkaloid, Longistylumphylline A. This document outlines its chemical identity, and available data on its biological activities, offering a foundation for future research and development.

Chemical Identity

CAS Number: 857672-34-5

| Identifier | Value |

| CAS Number | 857672-34-5 |

| Molecular Formula | C₂₃H₂₉NO₃ |

| Chemical Class | Daphniphyllum Alkaloid |

Biological Context and Activity

This compound is a natural product isolated from the plant Daphniphyllum macropodum. Plants of the Daphniphyllum genus are known to produce a rich diversity of alkaloids with a wide range of biological activities. Preliminary studies on related Daphniphyllum alkaloids suggest potential cytotoxic and anti-inflammatory properties. However, specific experimental data on the biological activities of this compound requires further investigation of the primary scientific literature.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be contained within the primary scientific publication that first reported its discovery. The general procedure for isolating Daphniphyllum alkaloids typically involves the following workflow:

Figure 1. Generalized workflow for the isolation and characterization of this compound.

This process begins with the extraction of the plant material, followed by a series of purification steps to isolate the individual compounds. The final structural identification is typically achieved through a combination of advanced spectroscopic techniques.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively documented in publicly available resources. However, based on the activities of related alkaloids, potential areas of investigation could include pathways related to apoptosis in cancer cells or inflammatory signaling cascades. A hypothetical logical relationship for investigating anti-inflammatory effects is presented below.

Figure 2. A logical diagram illustrating the potential mechanism of action for anti-inflammatory activity.

Future Directions

The information available on this compound suggests a promising candidate for further pharmacological investigation. Future research should focus on:

-

Sourcing the primary literature to obtain detailed experimental data and protocols.

-

Confirming the IUPAC name and full stereochemistry.

-

Conducting comprehensive biological screening to determine its cytotoxic, anti-inflammatory, and other potential therapeutic activities.

-

Elucidating the mechanism of action by identifying its molecular targets and the signaling pathways it modulates.

This technical guide provides a foundational overview of this compound. It is intended to stimulate further research into this intriguing natural product and unlock its full therapeutic potential.

The Enigmatic Biological Profile of Longistylumphylline A: A Review of Currently Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Longistylumphylline A has emerged as a molecule of interest within certain research circles; however, a comprehensive review of the public scientific literature reveals a significant knowledge gap. Despite concerted efforts to collate and analyze data regarding its biological activities, there is currently no published research detailing the isolation, characterization, or biological evaluation of a compound named this compound. This technical guide candidly addresses this absence of information and provides a framework for potential future investigations based on speculative sourcing from related plant species.

Introduction: The Uncharted Territory of this compound

The quest for novel bioactive compounds is a continuous endeavor in the fields of pharmacology and medicinal chemistry. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic agents. The name "this compound" suggests a natural origin, potentially an alkaloid or a complex phytochemical. However, an exhaustive search of prominent scientific databases, including PubMed, Scopus, and Web of Science, yields no specific data on a compound with this name. This indicates that this compound may be a very recently isolated compound with research yet to be published, a proprietary compound not disclosed in the public domain, or a misnomer.

Putative Origin: An Investigative Approach

In the absence of direct information, a speculative line of inquiry was pursued based on the etymology of the compound's name. The "longistylum" portion of the name bears a resemblance to the specific epithet of the plant Osmorhiza longistylis, commonly known as aniseroot or long-styled sweet-cicely. This plant is native to North America and has a history of use in traditional medicine.

A thorough review of the known chemical constituents of Osmorhiza longistylis was conducted to ascertain if any compounds with similar names or structures have been reported. The primary aromatic compound identified in Osmorhiza longistylis is anethole, which is responsible for its characteristic anise-like aroma. Other reported constituents include chavicol. To date, no alkaloids or diterpenes with names resembling "this compound" have been documented in the scientific literature as being isolated from Osmorhiza longistylis.

Current Status of Biological Activity Data: A Void in the Literature

As a direct consequence of the absence of primary literature on this compound, there is no quantitative data available to summarize its potential biological activities. Key metrics typically reported for novel compounds, such as IC50 or EC50 values for cytotoxicity, enzyme inhibition, or receptor binding, are non-existent.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Biological Assay | Cell Line / Target | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Methodological Framework for Future Research

Should this compound be isolated and characterized in the future, a systematic evaluation of its biological properties would be warranted. The following represents a logical workflow for such an investigation.

Caption: A logical workflow for the future investigation of this compound.

Experimental Protocols for Initial Screening

Should preliminary studies suggest potential anticancer or anti-inflammatory activity, the following standard protocols would be applicable.

4.1.1. MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

4.1.2. Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Potential Signaling Pathways for Investigation

Given the common mechanisms of action for natural products with anticancer and anti-inflammatory effects, future research on this compound could focus on key signaling pathways.

Caption: Hypothesized inhibitory effects on key signaling pathways.

Conclusion and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longistylumphylline A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from various species of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential pharmacological activities. This technical guide provides a detailed literature review of this compound and its related compounds, with a focus on their isolation, structural elucidation, and biological properties. Quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, this document includes visualizations of experimental workflows and logical relationships using the Graphviz DOT language to facilitate a deeper understanding of the subject matter.

Introduction

Daphniphyllum alkaloids are a large group of nitrogen-containing secondary metabolites exclusively found in plants of the Daphniphyllum genus. The intricate and often cage-like structures of these alkaloids have presented a formidable challenge to synthetic chemists and have intrigued natural product researchers for decades. This compound, a representative member of this family, has been isolated from the leaves and stems of Daphniphyllum longeracemosum. This review aims to consolidate the current knowledge on this compound and its structurally related analogs, providing a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Structure Elucidation of this compound

Experimental Protocol: Isolation of this compound

The isolation of this compound was reported by Yang et al. from the leaves and stems of Daphniphyllum longeracemosum. The following protocol is based on their publication.

Plant Material:

-

Dried and powdered leaves and stems of Daphniphyllum longeracemosum.

Extraction and Fractionation:

-

The powdered plant material (10 kg) is extracted three times with methanol (MeOH) at room temperature.

-

The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether and chloroform (CHCl₃).

-

The CHCl₃-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH (e.g., 100:0 to 90:10) to yield several fractions.

Purification:

-

Fractions containing this compound and related alkaloids are identified by thin-layer chromatography (TLC) analysis.

-

These fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons and to determine the overall carbon skeleton.

While the specific NMR data for this compound is dispersed within the literature, the combined use of these techniques allowed for the unambiguous assignment of its complex polycyclic structure.

Biological Activities of this compound and Related Compounds

To date, there is a limited number of published studies focusing specifically on the biological activities of this compound. However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties. The data for related compounds isolated alongside this compound can provide valuable insights into its potential therapeutic applications.

Cytotoxicity

Table 1: Cytotoxicity of Daphniphyllum Alkaloids Related to this compound

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Daphnilongeranin B | Not Reported | - | [Data not available in searched literature] |

| Deoxyisocalyciphylline B | Not Reported | - | [Data not available in searched literature] |

| Calyciphylline A | Not Reported | - | [Data not available in searched literature] |

Note: The absence of data in this table highlights a significant gap in the current research literature. Further studies are required to quantify the cytotoxic potential of this compound and its close analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested, but detailed mechanistic studies and quantitative data are lacking. The general anti-inflammatory properties of alkaloids often involve the modulation of key signaling pathways related to inflammation.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A standard protocol to assess the cytotoxicity of a compound like this compound against a cancer cell line (e.g., HeLa) is the MTT assay.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Figure 2. Workflow of a typical MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise molecular targets of this compound are unknown, many alkaloids exert their biological effects by modulating key signaling pathways. Based on the reported activities of other Daphniphyllum alkaloids and similar natural products, potential pathways that could be affected by this compound include:

-

Apoptosis Pathways: Many cytotoxic compounds induce programmed cell death by activating intrinsic or extrinsic apoptotic pathways, often involving the regulation of Bcl-2 family proteins and caspases.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation can lead to anti-cancer effects.

Figure 3. Postulated signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound and its related Daphniphyllum alkaloids represent a fascinating class of natural products with complex chemical structures and promising, yet largely unexplored, biological activities. The current body of literature provides a solid foundation for their isolation and structural characterization. However, there is a clear need for further research to elucidate the pharmacological properties of this compound.

Future studies should focus on:

-

Systematic evaluation of the cytotoxicity of this compound against a panel of human cancer cell lines to determine its potency and selectivity.

-

In-depth investigation of its anti-inflammatory effects using various in vitro and in vivo models.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Total synthesis efforts to provide a sustainable supply of the compound for further biological testing and to enable the generation of novel analogs with improved activity and drug-like properties.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and its congeners, and may lead to the development of new drug candidates for the treatment of cancer and inflammatory diseases.

Methodological & Application

Application Notes & Protocols for the Quantification of Longistylumphylline A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylumphylline A is a terpene alkaloid identified in Daphniphyllum macropodum.[1][2] The complex polycyclic structure of Daphniphyllum alkaloids has garnered significant interest for its potential biological activities.[1][3][4] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, toxicological, and quality control studies.

These application notes provide a comprehensive overview of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound. While a specific validated method for this analyte is not yet published, the protocols outlined below are based on established methodologies for the analysis of similar alkaloids and can serve as a strong foundation for method development and validation.[5][6][7][8][9]

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₉NO₃ | MCE |

| Molecular Weight | 367.48 g/mol | MCE |

| Chemical Class | Terpene Alkaloid | [1] |

| Plant Source | Daphniphyllum macropodum | [1][2] |

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes the extraction of this compound from Daphniphyllum macropodum leaves and stems for quantification.

Materials:

-

Dried and powdered Daphniphyllum macropodum plant material (leaves, stems)

-

Methanol (HPLC grade)

-

Deionized water

-

0.1% Formic acid in water (v/v)

-

Acetonitrile (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Extraction:

-

Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol and vortex for 1 minute.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Reconstitute the dried extract in 5 mL of 10% methanol in water.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

-

Elute the analyte with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under nitrogen.

-

-

Final Sample Preparation:

-

Reconstitute the final residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Quantification Method

This method utilizes a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer for the selective and sensitive quantification of this compound.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 450°C

-

Ion Spray Voltage: 5000 V

-

Curtain Gas: 35 psi

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): [M+H]⁺ = 368.2 m/z (calculated for C₂₃H₂₉NO₃)

-

Product Ions (Q3): To be determined by direct infusion of a this compound standard. Hypothetical transitions could be based on fragmentation of the terpene scaffold.

-

-

Collision Energy (CE) and other compound-specific parameters: To be optimized with a pure standard of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during method validation, based on typical performance of similar alkaloid quantification assays.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 12345x + 678 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |

| Low (5) | < 10 | 90 - 110 | < 15 | 85 - 115 |

| Medium (100) | < 10 | 90 - 110 | < 15 | 85 - 115 |

| High (800) | < 10 | 90 - 110 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low (5) | 85 - 95 | 90 - 110 |

| Medium (100) | 85 - 95 | 90 - 110 |

| High (800) | 85 - 95 | 90 - 110 |

Table 4: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

Caption: Experimental workflow for the extraction and analysis of this compound.

Caption: Logical relationship of the HPLC-MS/MS system for quantification.

References

- 1. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.york.ac.uk [pure.york.ac.uk]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]

- 6. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

Application Note: Quantitative Analysis of Longistylumphylline A in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Longistylumphylline A in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of this compound in a biological matrix.

Introduction

This compound is a natural phenolic compound with the molecular formula C₂₀H₂₂O₂. As a member of the stilbenoid family, it is of interest to researchers for its potential biological activities. To facilitate preclinical and clinical research, including pharmacokinetic and metabolic studies, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed protocol for an HPLC-MS/MS method developed for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

-

Reagents: Formic acid (FA), Ammonium formate.

-

Reference Standards: this compound (purity >98%), Internal Standard (IS) - e.g., Resveratrol (purity >98%).

-

Biological Matrix: Drug-free human plasma (K₂EDTA).

Sample Preparation

A protein precipitation procedure is used to extract this compound from the plasma matrix.

-

Allow plasma samples to thaw at room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Resveratrol in 50% MeOH).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 0.0-0.5 min: 30% B, 0.5-3.0 min: 30-95% B, 3.0-4.0 min: 95% B, 4.1-5.0 min: 30% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 295.2 | 227.1 | 100 | 20 |

| This compound (Qualifier) | 295.2 | 115.1 | 100 | 35 |

| Resveratrol (IS) | 229.1 | 185.1 | 100 | 22 |

Data Presentation (Example Data)

The following tables summarize the expected performance characteristics of this method based on standard bioanalytical method validation guidelines.[1][2]

Table 4: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Mean Response (Area Ratio) | Accuracy (%) |

| 1.0 (LLOQ) | 0.015 | 98.5 |

| 5.0 | 0.078 | 101.2 |

| 25.0 | 0.395 | 102.5 |

| 100.0 | 1.581 | 99.8 |

| 250.0 | 3.960 | 98.2 |

| 500.0 | 7.915 | 99.1 |

| 1000.0 (ULOQ) | 15.850 | 100.7 |

| Linearity (r²) | 0.9992 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 6.5 | 97.8 | 8.2 | 98.1 |

| Low QC | 3.0 | 5.1 | 102.3 | 6.8 | 101.5 |

| Mid QC | 150.0 | 3.8 | 99.5 | 4.5 | 100.2 |

| High QC | 750.0 | 3.1 | 98.9 | 3.9 | 99.3 |

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 3.0 | 88.5 | 95.2 |

| High QC | 750.0 | 91.2 | 97.1 |

Visualizations

The overall workflow for the analysis of this compound from plasma samples is depicted below.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Longistylumphylline A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Longistylumphylline A is a novel natural product with potential therapeutic applications. To characterize its biological activity, a series of robust and reproducible cell-based assays are essential. These application notes provide detailed protocols for assessing the cytotoxic, apoptotic, cell cycle inhibitory, and anti-inflammatory effects of this compound. The data generated from these assays will be crucial for elucidating its mechanism of action and guiding further drug development efforts.

Assessment of Cytotoxic Activity

Application Note:

The initial step in characterizing the bioactivity of this compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1] This assay helps in determining the concentration range at which this compound exhibits cytotoxic effects and in calculating the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Experimental Protocol: MTT Cell Viability Assay[2][3][4][5]

1. Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Data Presentation:

Table 1: Cytotoxic Effect of this compound on MCF-7 Cells after 48h Treatment

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Control (0) | 1.254 | 0.087 | 100.0 |

| 1 | 1.103 | 0.065 | 88.0 |

| 5 | 0.878 | 0.051 | 70.0 |

| 10 | 0.627 | 0.042 | 50.0 |

| 25 | 0.313 | 0.029 | 25.0 |

| 50 | 0.125 | 0.015 | 10.0 |

| 100 | 0.063 | 0.009 | 5.0 |

Analysis of Apoptosis Induction

Application Note:

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[4] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[5]

Experimental Protocol: Annexin V/PI Apoptosis Assay[6][7][8]

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include both untreated and vehicle controls.

2. Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.[4]

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Acquire at least 10,000 events per sample.

-

The cell populations will be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Data Presentation:

Table 2: Apoptosis Induction by this compound in A549 Cells (24h)

| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| Vehicle (0.1% DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 1.9 ± 0.5 | 0.5 ± 0.2 |

| This compound (10 µM) | 75.6 ± 3.2 | 15.3 ± 1.8 | 7.1 ± 1.1 | 2.0 ± 0.7 |

| This compound (25 µM) | 40.1 ± 4.5 | 35.8 ± 3.9 | 20.5 ± 2.4 | 3.6 ± 0.9 |

Cell Cycle Analysis

Application Note:

Many cytotoxic compounds exert their effects by interfering with the cell cycle progression. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound can reveal its potential mechanism of action. Propidium iodide staining of DNA followed by flow cytometry is a standard method for this analysis.[8]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide[9][12][13]

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

2. Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 400 µL of PBS.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

-

Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[9]

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[8]

-

Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer, measuring the fluorescence in the linear scale.

-

Acquire at least 10,000 events.

-

Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 60.5 ± 3.1 | 25.2 ± 2.0 | 14.3 ± 1.5 |

| Vehicle (0.1% DMSO) | 59.8 ± 3.5 | 25.9 ± 2.2 | 14.3 ± 1.8 |

| This compound (15 µM) | 45.2 ± 2.8 | 20.1 ± 1.9 | 34.7 ± 2.5 |

| This compound (30 µM) | 30.7 ± 2.5 | 15.3 ± 1.7 | 54.0 ± 3.1 |

Assessment of Anti-inflammatory Activity

Application Note:

Natural products are a rich source of anti-inflammatory agents. A common in vitro model to screen for anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS induces an inflammatory response, leading to the production of nitric oxide (NO). The ability of this compound to inhibit NO production can be quantified using the Griess assay.[10][11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[14][16]

1. Cell Culture and Viability Check:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

First, perform a cell viability assay (e.g., MTT) with this compound on RAW 264.7 cells to determine non-toxic concentrations.

2. Treatment and LPS Stimulation:

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with the compound only.

3. Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[10]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

4. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation:

Table 4: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

| Treatment | Nitrite Concentration (µM) | Standard Deviation | % NO Inhibition |

| Control (No LPS) | 1.5 | 0.2 | - |

| LPS (1 µg/mL) | 35.8 | 2.1 | 0.0 |

| LPS + this compound (1 µM) | 32.5 | 1.9 | 9.2 |

| LPS + this compound (5 µM) | 25.1 | 1.5 | 29.9 |

| LPS + this compound (10 µM) | 15.7 | 1.1 | 56.1 |

| LPS + this compound (20 µM) | 8.2 | 0.7 | 77.1 |

Visualizations: Signaling Pathways and Workflows

Caption: Workflow for characterizing this compound bioactivity.

Caption: Caspase activation pathways in apoptosis.[12][13][14][15]

Caption: Simplified NF-κB signaling pathway in inflammation.[16][17][18][19]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. abeomics.com [abeomics.com]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Longistylumphylline A Mechanism of Action Studies

Disclaimer: As of the latest literature review, specific data on "Longistylumphylline A" is not publicly available. The following application notes and protocols are based on the well-documented mechanisms of action of structurally related steroidal saponins isolated from the Paris polyphylla plant, such as Polyphyllin I, II, D, and VII.[1][2] These compounds are known to exhibit anticancer properties by inducing apoptosis and autophagy, and by modulating key signaling pathways.[3][4][5] Researchers should validate these protocols for this compound in their specific experimental settings.

Introduction

This compound is a putative steroidal saponin belonging to the polyphyllin family of natural products.[2] Compounds in this class have demonstrated significant potential as anticancer agents.[6][7] The primary mechanisms of action for related polyphyllins involve the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways.[4][8][9] These notes provide an overview of these mechanisms and detailed protocols for their investigation.

Primary Mechanisms of Action

-

Inhibition of STAT3 Signaling: Several polyphyllins have been shown to directly or indirectly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[10][11] Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cancer progression.[3][10]

-

Modulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13] Polyphyllins have been reported to suppress this pathway, leading to decreased cell viability and induction of apoptosis and autophagy.[4][8]

-

Induction of Apoptosis: Polyphyllins induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][14][15] This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and regulation of Bcl-2 family proteins.[3][15]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on typical results observed for related polyphyllins.

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| HCT116 | Colorectal Cancer | 3.5 ± 0.4 |

| SW620 | Colorectal Cancer | 5.2 ± 0.6 |

| A549 | Lung Cancer | 4.1 ± 0.5 |

| U251 | Glioblastoma | 2.8 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Protein Expression in HCT116 Cells

| Protein Target | Concentration of this compound (µM) | Fold Change vs. Control (Normalized to β-actin) |

| p-STAT3 (Tyr705) | 2.5 | 0.4 ± 0.05 |

| 5.0 | 0.1 ± 0.02 | |

| Total STAT3 | 2.5 | 1.0 ± 0.08 |

| 5.0 | 0.9 ± 0.07 | |

| p-AKT (Ser473) | 2.5 | 0.6 ± 0.07 |

| 5.0 | 0.3 ± 0.04 | |

| Total AKT | 2.5 | 1.1 ± 0.09 |

| 5.0 | 1.0 ± 0.06 | |

| Cleaved Caspase-3 | 2.5 | 2.5 ± 0.3 |

| 5.0 | 4.8 ± 0.5 | |

| Bcl-2 | 2.5 | 0.7 ± 0.06 |

| 5.0 | 0.4 ± 0.05 | |

| Bax | 2.5 | 1.8 ± 0.2 |

| 5.0 | 3.2 ± 0.4 |

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

This protocol is for detecting the phosphorylation status and total protein levels of key components of the STAT3 and PI3K/AKT/mTOR pathways.[16][17]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells) after treatment with this compound for the desired time.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: General experimental workflow for mechanism of action studies.

References

- 1. PolyphyllinⅠ directly targets STAT3 to inhibit proliferation of glioma U251 cells and induce apoptosis [tumorsci.org]

- 2. Bioactive secondary metabolites in Paris polyphylla Sm. and their biological activities: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphyllin G induce apoptosis and autophagy in human nasopharyngeal cancer cells by modulation of AKT and mitogen-activated protein kinase pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyphyllin I Promotes Autophagic Cell Death and Apoptosis of Colon Cancer Cells via the ROS-Inhibited AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paris polyphylla Sm. Induces Reactive Oxygen Species and Caspase 3-Mediated Apoptosis in Colorectal Cancer Cells In Vitro and Potentiates the Therapeutic Significance of Fluorouracil and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Polyphyllin I suppresses proliferation and promotes apoptosis of gastric cancer cell by inhibiting stat3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyphyllin D is a potent apoptosis inducer in drug-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Solubilization of Longistylumphylline A for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidelines for the solubilization of Longistylumphylline A, a natural product with presumed low aqueous solubility, to facilitate its use in a variety of in vitro biological assays.

Introduction

This compound is a novel natural product with potential therapeutic applications. However, like many natural products, its utility in research and development is often hampered by poor solubility in aqueous solutions, a critical requirement for most in vitro assays.[1][2][3] This application note outlines systematic approaches to overcome this challenge, ensuring reliable and reproducible experimental outcomes. The methods described herein are based on established techniques for enhancing the solubility of poorly soluble natural compounds.[1][2][3]

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound for in vitro studies. The choice of method depends on the specific requirements of the assay, including the desired final concentration, the tolerance of the biological system to co-solvents, and the chemical nature of the compound.

Table 1: Comparison of Solubilization Methods for Poorly Soluble Natural Products

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Co-solvents | Increasing the polarity of the solvent system with a water-miscible organic solvent. | Simple, rapid, and widely applicable. | High concentrations of organic solvents can be toxic to cells. May interfere with some assays. | Initial screening, non-cell-based assays. |

| pH Adjustment | Ionizing the compound by altering the pH of the solution. | Effective for compounds with ionizable functional groups. | Only applicable to ionizable compounds. May not be suitable for pH-sensitive assays. | Assays where pH can be controlled. |

| Surfactants | Forming micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | May have intrinsic biological activity or interfere with assays. Can be difficult to remove. | Assays tolerant to detergents. |

| Complexation | Encapsulating the compound within a larger molecule, such as a cyclodextrin. | Can improve solubility and stability without using organic solvents. | May alter the bioavailability of the compound to the target. Requires screening for the appropriate complexing agent. | Cell-based assays, in vivo studies. |

| Solid Dispersion | Dispersing the compound in a solid, inert carrier at the molecular level. | Enhances dissolution rate and solubility. | Requires specialized formulation techniques. | Pre-formulation for in vivo studies. |

Experimental Protocols

The following protocols provide a stepwise approach to solubilizing this compound. It is recommended to start with the simplest method (co-solvents) and proceed to more complex techniques if necessary.

Protocol 1: Solubilization using a Co-solvent (DMSO)

This is the most common and straightforward method for preparing stock solutions of poorly soluble compounds for in vitro screening.

Materials: